molecular formula C18H18N2S B527787 Fatostatin CAS No. 125256-00-0

Fatostatin

Cat. No. B527787
CAS RN: 125256-00-0
M. Wt: 294.4 g/mol
InChI Key: ZROSUBKIGBSZCG-UHFFFAOYSA-N
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Description

Fatostatin is a specific inhibitor of Sterol regulatory element binding proteins (SREBPs) activation . It impairs the activation of SREBP-1 and SREBP-2 . This compound binds to SCAP (SREBP cleavage-activating protein), and inhibits the ER-Golgi translocation of SREBPs . It has been found to have antitumor effects in a variety of tumors . It has also been shown to ameliorate inflammation without affecting cell viability .


Molecular Structure Analysis

The molecular formula of this compound is C18H18N2S .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 375.33 .

Scientific Research Applications

  • Antitumor Activity in Endometrial Carcinoma : Fatostatin exhibits antitumor effects by blocking sterol regulatory element-binding protein (SREBP)-regulated metabolic pathways and inducing caspase-mediated apoptosis in endometrial carcinoma (EC). It inhibits EC cell viability, colony formation, invasion, and migration, and stimulates apoptosis and cell cycle arrest (Gao et al., 2018).

  • Potential for Treating Breast Cancer : this compound, in combination with tamoxifen, induces synergistic inhibition of ER-positive breast cancer cells. It affects cell viability, invasion, cell cycle, apoptosis, and autophagy via the PI3K-AKT-mTOR signaling pathway. This suggests potential clinical use for ER-positive breast cancer patients (Liu et al., 2020).

  • Inhibiting Prostate Cancer Growth : this compound shows high antitumor activity against prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling. It suppresses cell proliferation, invasion, migration, and induces apoptosis and cell cycle arrest in prostate cancer cells (Li et al., 2014).

  • Effects on Breast Cancer Lipid Accumulation : this compound causes lipid accumulation in breast cancer cells due to endoplasmic reticulum stress. It increases levels of ceramide and dihydroceramide, contributing to its apoptotic effects, and triggers the accumulation of triacylglycerides containing polyunsaturated fatty acids (Brovkovych et al., 2018).

  • Inhibiting Endometrial Carcinoma Development : this compound inhibits the growth and proliferation of human endometrial carcinoma cells, induces apoptosis, alters cell cycle, and exhibits antitumor activity in a xenograft model. This supports its potential value for clinical application in treating endometrial carcinoma (Yao et al., 2020).

  • Inhibition of Lipid Synthesis : this compound inhibits the activation process of SREBPs, thereby decreasing the transcription of lipogenic genes in cells. It blocks ER-Golgi translocation of SREBPs, showing promise as a tool for further insights into regulation of SREBPs and metabolic syndrome (Kamisuki et al., 2009).

  • Impact on Inflammation : this compound exhibits anti-inflammatory properties by modulating the processing of lipid transcription factors without affecting cell viability. It reduces arthritis scores and hyperplasia in K/BxN serum-induced arthritis mice and inhibits inflammatory cytokine production in vitro (Ma et al., 2022).

Mechanism of Action

Target of Action

Fatostatin is a small molecule that primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors controlling lipogenesis and cholesterogenesis . SREBPs regulate genes related to fatty acid and cholesterol biosynthesis . Overexpression of SREBPs has been associated with aggressive pathologic features in human prostate cancer .

Mode of Action

This compound acts by inhibiting the maturation and function of SREBPs . Rather than inhibiting lipogenesis, this compound causes an accumulation of lipids as a response to endoplasmic reticulum stress . In particular, ceramide and dihydroceramide levels increase, contributing to the apoptotic effects of this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks SREBP-regulated metabolic pathways and the Androgen Receptor (AR) signaling network . The main biochemical pathways affected by this compound include purine metabolism, methionine metabolism, glycolysis and gluconeogenesis, tryptophan metabolism, and mitochondrial beta-oxidation of long-chain saturated fatty acids and phospholipid biosynthesis .

Result of Action

This compound has shown significant antitumor activity by suppressing cell proliferation and inducing G2-M cell-cycle arrest and caspase-dependent apoptosis in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . In vivo, this compound significantly inhibits tumor growth and markedly decreases serum prostate-specific antigen (PSA) levels .

Action Environment

It’s known that the ability of cells to respond to this compound depends on the induction of endoplasmic reticulum stress and subsequent ceramide accumulation . Limiting the production of polyunsaturated fatty acid-containing triacylglycerides (PUFA-TAGs) may enhance the apoptotic effect of this compound, suggesting that these lipids play a protective role and limit this compound response .

Safety and Hazards

Fatostatin is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Material may be an irritant .

properties

IUPAC Name

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROSUBKIGBSZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125256-00-0
Record name Fatostatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of prothionamide (1.03 g, 5.70 mmol) and 2-bromo-4′-methylacetophenone (1.22 g, 5.70 mmol) in ethanol (20 ml) was heated at 70° C. with stirring for 0.5 h, and then cooled to 0° C. A yellow precipitate formed was filtered, washed with cold ethanol, and dried to give 2-propyl-4-(4-p-tolylthiazol-2-yl)pyridine (fatostatin) 1 HBr salt (1.78 g, 83%) as yellow needles. mp: 190-193° C.; 1H NMR (600 MHz, DMSO-d6): δ 8.88 (d, J=6.2 Hz, 1H), 8.54 (s, 1H), 8.46 (d, J=1.4 Hz, 1H), 8.36 (dd, J=1.4, 6.2 Hz, 1H), 7.99 (d, J=7.6 Hz, 2H), 7.31 (d, J=7.6 Hz, 2H), 3.03 (t, J=7.6 Hz, 2H), 2.35 (s, 3H), 1.80 (m, 2H), 0.96 (t, J=7.6 Hz, 3H); 13C NMR (150 MHz, DMSO-d6): d 161.3, 158.5, 156.9, 146.2, 143.2, 138.4, 130.4, 129.5, 126.3, 122.3, 120.3, 119.5, 35.0, 22.4, 20.9, 13.4; HRMS (m/z): [M+H]+ calcd for C18H19N2S, 295.1269. found, 295.1269.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Fatostatin is a small molecule that specifically inhibits Sterol Regulatory Element-Binding Protein Cleavage-Activating Protein (SCAP) []. This interaction prevents the endoplasmic reticulum (ER)-to-Golgi transport of SCAP, which is necessary for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) [, ].

A: Blocking SCAP activation ultimately leads to the inhibition of SREBPs, transcription factors that regulate the expression of genes involved in lipid and cholesterol synthesis and uptake []. This inhibition leads to decreased levels of enzymes involved in these pathways, including:

  • Fatty Acid Synthase (FASN): Responsible for the synthesis of fatty acids [, ].
  • HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis [].
  • Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the formation of monounsaturated fatty acids [].

A: Interestingly, while this compound potently inhibits cell growth, studies have shown that this effect is not solely dependent on SREBP inhibition and downstream lipogenesis blockade []. This compound was found to inhibit the growth of cells lacking SCAP and also displayed general inhibitory effects on ER-to-Golgi transport [].

A: this compound has been shown to arrest cancer cells in the G2/M phase of the cell cycle [, , ]. This arrest is thought to be linked to its effects on mitotic microtubule spindle assembly and cell division [].

A: this compound has been shown to induce apoptosis in various cancer cell lines [, , , ]. This effect has been linked to:

  • Caspase activation: this compound treatment has been shown to increase caspase-3/7 activity and induce the cleavage of caspase-3 and PARP [, ].
  • Ceramide production: Lipidomic analysis revealed an increase in ceramide levels in response to this compound, potentially contributing to its pro-apoptotic effects [].

A: While this specific information is not provided in the provided abstracts, the chemical structure of this compound is described as a diarylthiazole derivative [, ]. A more potent derivative, N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (FGH10019), has been developed and characterized [].

ANone: The provided research abstracts do not provide specific data on material compatibility or stability of this compound under various conditions.

ANone: this compound is a small molecule inhibitor, not a catalyst. As such, it does not possess catalytic properties or have applications in catalyzing chemical reactions.

A: Yes, in silico screening of chemical databases for compounds with similar effects on SREBF activation as miconazole and clobetasol led to the identification of fenofibrate, a PPARα agonist []. This demonstrates the potential of computational approaches in identifying novel compounds with similar mechanisms of action.

A: Yes, researchers have synthesized and evaluated a series of this compound derivatives to explore structure-activity relationships []. This led to the identification of FGH10019 as a more potent and drug-like molecule with improved aqueous solubility and membrane permeability [].

ANone: The provided research abstracts focus on the preclinical evaluation of this compound and do not contain information regarding SHE regulations or compliance.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of this compound. Detailed information regarding its ADME properties is not available in these abstracts.

ANone: this compound has shown promising antitumor activity in a variety of cancer cell lines, including:

  • Glioblastoma: T98G, U251, primary-cultured glioblastoma cells (PC38, PC40, PC128), and glioblastoma stem-like cells (SC38, SC40) [, , , ].
  • Breast Cancer: MCF-7 and T47D [, ].
  • Prostate Cancer: LNCaP and C4-2B [, , , ].
  • Pancreatic Cancer: MIA PaCa-2 [, ].
  • Endometrial Carcinoma: Specific cell lines not named [].
  • Esophageal Carcinoma: OE21 and OE33 [].

ANone: this compound has been shown to:

  • Inhibit cell viability and proliferation: Observed in various cancer cell lines [, , , , , , , , , ].
  • Suppress anchorage-independent colony formation: Demonstrated in LNCaP and C4-2B prostate cancer cells [, ].
  • Reduce migration and invasion: Observed in LNCaP and C4-2B prostate cancer cells and other cell lines [, , , ].

ANone: Yes, this compound has demonstrated antitumor activity in various in vivo models:

  • Xenograft models: this compound significantly inhibited tumor growth in mice bearing C4-2B prostate cancer xenografts [, ].
  • Syngeneic models: this compound effectively inhibited the growth of B16 melanoma, MC38 colon cancer, and Lewis lung cancer (LLC) tumors in mice [].

ANone: The provided abstracts do not provide information on clinical trials involving this compound.

ANone: The provided abstracts do not offer information regarding specific resistance mechanisms to this compound or potential cross-resistance with other compounds.

A: One study reported that this compound treatment in non-diabetic mice led to hyperfiltration, increased glomerular volume, and increased renal inflammation []. This suggests potential off-target effects and highlights the need for further investigations into its safety profile.

ANone: The provided research abstracts do not provide specific information about strategies for targeted delivery of this compound.

A: Yes, Fatty Acid Synthase (FASN) expression has been identified as a potential predictive biomarker for this compound sensitivity []. High FASN mRNA expression in glioblastoma cells was significantly associated with increased sensitivity to this compound [].

ANone: The provided abstracts mention the use of various analytical techniques to assess the effects of this compound, including:

  • qRT-PCR: Used to measure mRNA expression levels of FASN and other genes [, ].
  • Western blot: Employed to analyze protein expression levels, including FASN, phosphorylated AKT, and other signaling molecules [, , , ].
  • Flow cytometry: Utilized for cell cycle analysis, apoptosis assessment using Annexin V/propidium iodide staining, and other cellular assays [, , , ].
  • Immunofluorescence: Used to visualize and analyze cholesterol distribution using filipin and F-actin using phalloidin [].
  • Lipidomic analysis: Employed to identify and quantify changes in lipid species following this compound treatment [].

ANone: The provided research abstracts primarily focus on the preclinical evaluation of this compound and do not contain information regarding its environmental impact or degradation.

A: While not explicitly stated, the development of the derivative FGH10019 with improved aqueous solubility suggests that solubility might be a limiting factor for this compound [].

ANone: The provided research abstracts do not offer specific details regarding the validation of analytical methods used in the studies.

ANone: The provided research abstracts focus on the scientific findings and do not include details regarding quality control and assurance procedures.

A: One study reported that this compound treatment in tumor-bearing mice led to a decrease in cholesterol accumulation in the tumor microenvironment, particularly in tumor-infiltrating T lymphocytes []. This resulted in a decrease in the proportion of regulatory T cells (Tregs) and exhausted CD8+ T cells, suggesting a potential role for this compound in promoting anti-tumor immunity [].

ANone: The provided abstracts do not provide specific information regarding potential interactions of this compound with drug transporters.

ANone: The provided research abstracts do not provide specific details regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of this compound. They do not contain specific information regarding its biocompatibility or biodegradability.

A: While the abstracts do not directly compare this compound with alternative compounds, other SREBP inhibitors exist, such as PF-429242 and Betulin []. Additionally, several other strategies targeting lipid metabolism in cancer are being explored, including:

  • FASN inhibitors: For example, C75 [].
  • Statins: HMG-CoA reductase inhibitors, such as atorvastatin [].

ANone: The provided research abstracts do not contain information related to recycling or waste management of this compound.

ANone: The research on this compound highlights the use of various models and techniques relevant to cancer research:

  • Cell culture: Use of established and primary cell lines, including cancer stem cell models [, , , , , , , , , ].
  • Xenograft and syngeneic mouse models: Preclinical models for evaluating antitumor efficacy [, , ].
  • Molecular biology techniques: qRT-PCR, Western blotting, siRNA knockdown experiments for studying gene and protein expression [, , , , , , ].
  • Imaging techniques: Confocal microscopy for visualizing cellular processes and in vivo imaging in zebrafish models [, , ].

A: The discovery of this compound as a specific SCAP inhibitor represents a significant milestone in understanding and targeting SREBP-regulated lipid metabolism [].

ANone: Research on this compound highlights the intersection of several scientific disciplines, including:

  • Biochemistry: Understanding the mechanism of action of this compound involves studying protein-protein interactions, enzymatic activity, and lipid metabolism [, , , ].
  • Cell biology: Investigating the effects of this compound on cell proliferation, cell cycle progression, apoptosis, and cellular signaling pathways [, , , , , , , , ].
  • Pharmacology: Evaluating the antitumor efficacy of this compound in vitro and in vivo, exploring structure-activity relationships, and optimizing its pharmacological properties [, , , , ].
  • Immunology: Investigating the effects of this compound on the tumor microenvironment and anti-tumor immune responses [].

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